An In-Depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
An In-Depth Technical Guide to 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane, a bifunctional molecule with applications as a chemical intermediate in various fields of organic synthesis. This document details its known characteristics, provides experimental protocols for its synthesis and property determination, and includes visualizations to illustrate key processes.
Core Chemical Properties
1,14-Dichloro-3,6,9,12-tetraoxatetradecane, also known as pentaethylene glycol dichloride, is a colorless to pale yellow liquid.[1] Its structure features a flexible tetraethylene glycol backbone terminated by two chloro groups, making it a valuable building block for introducing hydrophilic spacers and for nucleophilic substitution reactions.[1]
Table 1: General and Computed Properties of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀Cl₂O₄ | [2] |
| Molecular Weight | 275.17 g/mol | [2] |
| CAS Number | 5197-65-9 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in many organic solvents (e.g., ether, benzene, acetone) | [1] |
| XLogP3-AA (Computed) | 0.8 | [2] |
| Hydrogen Bond Donor Count (Computed) | 0 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | [2] |
| Rotatable Bond Count (Computed) | 11 | [2] |
| Exact Mass (Computed) | 274.073864 g/mol | [2] |
| Topological Polar Surface Area (Computed) | 36.9 Ų | [2] |
| Heavy Atom Count (Computed) | 16 | [2] |
Experimental Protocols
Synthesis of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
This compound is typically synthesized by the chlorination of pentaethylene glycol using thionyl chloride.[1] The following protocol is adapted from a similar procedure for a related compound.
Materials:
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Pentaethylene glycol
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Thionyl chloride (SOCl₂)
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Pyridine (optional, as a catalyst and acid scavenger)
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Dry benzene (or another suitable inert solvent)
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Hydrochloric acid (for workup)
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Water
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve pentaethylene glycol in dry benzene.
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If using, add pyridine to the mixture.
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Heat the mixture to reflux.
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Slowly add thionyl chloride dropwise from the dropping funnel to the refluxing mixture with stirring.
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After the addition is complete, continue heating the reaction mixture overnight.
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Cool the mixture to room temperature.
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Slowly add a dilute solution of hydrochloric acid to quench the reaction and neutralize any remaining pyridine.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain 1,14-Dichloro-3,6,9,12-tetraoxatetradecane as a light-yellow liquid.
Logical Relationship for Synthesis:
Synthesis Workflow
Determination of Physical Properties
The following are general experimental protocols for determining the key physical properties of liquid organic compounds like 1,14-Dichloro-3,6,9,12-tetraoxatetradecane.
Boiling Point Determination (Micro Method):
Materials:
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Sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
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Capillary tube (sealed at one end)
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Small test tube
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Thermometer
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Heating bath (e.g., oil bath)
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Rubber band or wire for attachment
Procedure:
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Place a small amount of the liquid sample into the small test tube.
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Invert the capillary tube (open end down) and place it into the test tube with the sample.
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Attach the test tube to the thermometer using a rubber band or wire.
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Immerse the setup in the heating bath, ensuring the sample is below the level of the heating medium.
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Heat the bath slowly and observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.
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When a continuous stream of bubbles is observed, stop heating and allow the bath to cool slowly.
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The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Density Determination:
Materials:
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Sample of 1,14-Dichloro-3,6,9,12-tetraoxatetradecane
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Pycnometer (specific gravity bottle) of a known volume
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Analytical balance
Procedure:
-
Carefully clean and dry the pycnometer.
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Weigh the empty pycnometer and record its mass.
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Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
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Weigh the filled pycnometer and record its mass.
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The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
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Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.
Experimental Workflow for Property Determination:
Property Determination Workflow
Reactivity and Applications
The two terminal chloro- groups are reactive sites for nucleophilic substitution, allowing for the facile introduction of a variety of functional groups. This makes 1,14-Dichloro-3,6,9,12-tetraoxatetradecane a useful precursor for the synthesis of more complex molecules, such as crown ethers, cryptands, and functionalized polymers. The tetraethylene glycol chain imparts hydrophilicity and flexibility to the resulting molecules, which can be advantageous in biological applications and materials science.
Safety Information
1,14-Dichloro-3,6,9,12-tetraoxatetradecane is considered a corrosive compound and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[1] Operations should be conducted in a well-ventilated area to avoid inhalation of any vapors.[1] Avoid contact with skin and eyes.[1] In case of accidental exposure, seek immediate medical attention.
